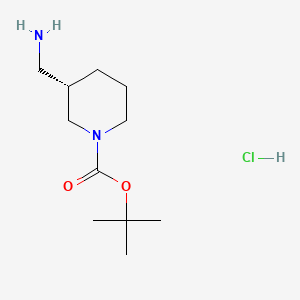

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

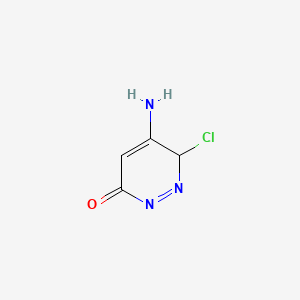

“(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H22N2O2 . It is a product of Thermo Scientific Chemicals and was originally part of the Acros Organics product portfolio .

Molecular Structure Analysis

The InChI Key for this compound is WPWXYQIMXTUMJB-UHFFFAOYNA-N . The SMILES representation is CC©©OC(=O)N1CCCC(CN)C1 .

Physical And Chemical Properties Analysis

This compound appears as a clear colorless liquid . It has a specific optical rotation of -10° to -20° (20°C, 589 nm) (c=1, methanol) .

科学的研究の応用

Synthesis of Bioactive Molecules

Piperidine derivatives are pivotal in the synthesis of bioactive molecules due to their presence in many pharmaceuticals. The compound can serve as a building block for creating a variety of bioactive entities, particularly in the development of new drugs with piperidine moieties. This is because the piperidine ring is a common element in medicinal chemistry, contributing to the pharmacokinetic properties of drugs .

Chiral Optimization in Drug Development

The chiral nature of (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride allows for its use in chiral optimization processes. This is crucial in drug development, as the chirality of a drug can significantly affect its efficacy and safety profile. The compound can be used to optimize the stereochemistry of pharmacologically active compounds .

Catalysis in Multicomponent Reactions

This compound can act as a catalyst or a substrate in multicomponent reactions (MCRs), which are highly valued in organic chemistry for their efficiency in synthesizing complex molecules from simple reactants. MCRs involving piperidine derivatives can lead to the creation of highly functionalized scaffolds that are useful in various chemical syntheses .

Pharmaceutical Applications

As a piperidine derivative, this compound has potential applications in the pharmaceutical industry. It can be used in the synthesis of various classes of drugs, including analgesics, antipsychotics, and antihistamines, where the piperidine ring is a common structural feature .

Safety And Hazards

特性

IUPAC Name |

tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h9H,4-8,12H2,1-3H3;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNNXYMAMJEVAA-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662563 |

Source

|

| Record name | tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride | |

CAS RN |

1217702-57-2 |

Source

|

| Record name | tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B597784.png)

![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)

![(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B597807.png)